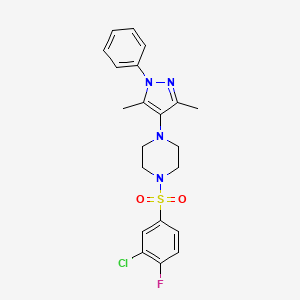![molecular formula C21H22N4O B6486850 1-[5-cyclopropanecarbonyl-2-(3,4-dimethylphenyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-yl]-1H-pyrrole CAS No. 1286705-52-9](/img/structure/B6486850.png)
1-[5-cyclopropanecarbonyl-2-(3,4-dimethylphenyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-yl]-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-cyclopropanecarbonyl-2-(3,4-dimethylphenyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-yl]-1H-pyrrole is a useful research compound. Its molecular formula is C21H22N4O and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[5-cyclopropanecarbonyl-2-(3,4-dimethylphenyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-yl]-1H-pyrrole is 346.17936134 g/mol and the complexity rating of the compound is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[5-cyclopropanecarbonyl-2-(3,4-dimethylphenyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-yl]-1H-pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[5-cyclopropanecarbonyl-2-(3,4-dimethylphenyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-yl]-1H-pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antileishmanial Activity
Pyrazole-bearing compounds have demonstrated potent antileishmanial activity. In a recent study, hydrazine-coupled pyrazole derivatives were synthesized and evaluated against Leishmania aethiopica clinical isolates. Among these derivatives, compound 13 exhibited superior antipromastigote activity (IC50 = 0.018), surpassing standard drugs like miltefosine and amphotericin B deoxycholate . The molecular docking study further supported the better antileishmanial activity of compound 13.
Antimalarial Activity
The same hydrazine-coupled pyrazole derivatives were also assessed for antimalarial activity. Compounds 14 and 15 showed significant inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively . These findings suggest their potential as antimalarial agents.
Activation of GIRK Channels
Interestingly, VU0529331 (a close analog of VU0529330-1) acts as a synthetic small-molecule activator of homomeric G protein-gated, inwardly-rectifying potassium (GIRK) channels. GIRK channels play essential roles in neuronal signaling and cardiac function. VU0529331 specifically enhances the activity of GIRK2 and GIRK1/2 channels, making it a valuable tool for studying these channels .
Food Industry Applications
While not directly related to the compound, vacuum impregnation techniques find applications in the food industry. These techniques enhance food quality by allowing the controlled infusion of liquids (such as flavors, nutrients, or preservatives) into porous food matrices. Researchers have explored vacuum impregnation for improving fruit texture, flavor, and nutritional content .
Nanoparticle Surface Modification
Silica-based nanoparticles, including those with pyrazole scaffolds, have diverse applications. Surface modification of silica nanoparticles significantly impacts their properties. For instance, modified silica nanoparticles find use in advanced catalysis, drug delivery, biomedical applications, environmental remediation, and wastewater treatment .
Eigenschaften
IUPAC Name |
cyclopropyl-[2-(3,4-dimethylphenyl)-3-pyrrol-1-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-14-5-8-17(11-15(14)2)25-20(23-9-3-4-10-23)18-12-24(13-19(18)22-25)21(26)16-6-7-16/h3-5,8-11,16H,6-7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXNLBNBVGVGLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C3CN(CC3=N2)C(=O)C4CC4)N5C=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclopropyl(2-(3,4-dimethylphenyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B6486775.png)
![N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B6486787.png)
![6-chloro-4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B6486793.png)

![5-[(3-bromophenyl)(piperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486810.png)
![5-[(2-fluorophenyl)(piperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486816.png)
![5-[(4-ethoxy-3-methoxyphenyl)(piperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486822.png)
![5-[(3-bromophenyl)(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486824.png)
![5-[(2-fluorophenyl)(4-methylpiperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486831.png)
![5-[(3,4-difluorophenyl)(4-methylpiperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486836.png)
![5-[(3-bromophenyl)(morpholin-4-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486840.png)
![2-methyl-5-[(3-methylphenyl)(morpholin-4-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486846.png)
![5-[(3-bromophenyl)(4-ethylpiperazin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486854.png)
![N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}naphthalene-1-carboxamide](/img/structure/B6486873.png)